Product packaging for 2,4-Dichlorotoluene-3,5,6-D3(Cat. No.:)

2,4-Dichlorotoluene-3,5,6-D3

Cat. No.: B12295864
M. Wt: 164.04 g/mol
InChI Key: FUNUTBJJKQIVSY-NRUYWUNFSA-N
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Description

2,4-Dichlorotoluene-3,5,6-D3 is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 164.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2 B12295864 2,4-Dichlorotoluene-3,5,6-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Cl2

Molecular Weight

164.04 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trideuterio-6-methylbenzene

InChI

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D

InChI Key

FUNUTBJJKQIVSY-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Significance of Deuterium Labeling in Advanced Chemical Investigations

Deuterium (B1214612) labeling, the process of replacing hydrogen atoms with deuterium atoms in a molecule, is a powerful technique with broad applications across chemistry and biology. youtube.comnih.gov Because deuterium has an extra neutron compared to protium (B1232500) (the common isotope of hydrogen), it is heavier, but its chemical reactivity is very similar. youtube.com This subtle change allows scientists to "tag" and trace molecules through complex processes without significantly altering their chemical behavior. youtube.comontosight.ai

One of the most significant applications of deuterium labeling is in elucidating reaction mechanisms. nih.govsymeres.com The difference in mass between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium (C-D) bond proceed at a different rate than those involving a carbon-hydrogen (C-H) bond. symeres.comsnnu.edu.cn By observing these rate changes, researchers can identify the rate-determining steps of a chemical reaction and gain a deeper understanding of its pathway. vulcanchem.com

Furthermore, deuterium-labeled compounds are indispensable tools in metabolic studies and drug development. symeres.comacs.orgnih.gov In pharmaceutical research, replacing hydrogen with deuterium at specific sites in a drug molecule can slow down its metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life in the body. symeres.comsnnu.edu.cnnih.gov This strategy was successfully used in the development of FDA-approved drugs. snnu.edu.cnnih.gov Labeled compounds also serve as tracers to study how drugs are absorbed, distributed, metabolized, and excreted. acs.org Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily detect the mass difference, allowing for precise tracking of the labeled molecule and its metabolites. smolecule.comyoutube.com

Overview of Research Trajectories for Deuterated Dichlorotoluene Analogs

Isomeric Conversions and Equilibria in Dichlorotoluene Production

The direct chlorination of toluene (B28343) produces a mixture of dichlorotoluene isomers. google.com The relative abundance of each isomer is influenced by the strong orienting effects of the substituents on the aromatic ring. google.com For instance, the dichlorination of toluene can yield varying ratios of 2,4-DCT, 2,5-DCT, 2,6-DCT, 2,3-DCT, and 3,4-DCT. google.com

Isomerization processes are often employed to convert less desirable isomers into more valuable ones. For example, 2,5-dichlorotoluene (B98588) can be isomerized to 2,4-dichlorotoluene (B165549). rsc.org Similarly, a mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene can be used as raw materials to synthesize 3,5-dichlorotoluene (B1293413) through isomerization. google.com These isomerization reactions are typically conducted at elevated temperatures and can be carried out in either the gas or liquid phase. google.comgoogle.com

The table below summarizes the typical isomer distribution from the dichlorination of toluene.

IsomerProduction Ratio (%)
2,4-Dichlorotoluene20-35
2,5-Dichlorotoluene25-55
2,6-Dichlorotoluene5-25
2,3-Dichlorotoluene8-12
3,4-Dichlorotoluene5-12
Data sourced from a patent on the isomerization of dichlorotoluene. google.com

Role of Specific Catalysts in Influencing Isomer Ratios

Catalysts play a pivotal role in directing the synthesis towards a specific dichlorotoluene isomer and in facilitating isomerization reactions. Solid acid catalysts, particularly zeolites like HZSM-5 and mordenite, are commonly used due to their thermal stability and the presence of both Lewis and Brønsted acid sites. google.comrsc.org

The acidity of zeolite catalysts can be modified through various treatments to enhance their catalytic performance. rsc.org For instance, HZSM-5 catalysts can be used to isomerize 2,5-dichlorotoluene to 2,4-dichlorotoluene. rsc.org The interaction between the catalyst and the reactant can lead to a charge rearrangement on the benzene (B151609) ring, facilitating the isomerization process. rsc.org

In another example, a catalyst containing an acid-type zeolite and a silver component is used for the isomerization of a mixture of dichlorotoluene isomers. google.com The presence of hydrogen during this process is also a key factor. google.com Lewis acids such as AlCl₃ are also effective catalysts for isomerization, for example, in the conversion of 2,4- and 2,5-dichlorotoluene to 3,5-dichlorotoluene. google.com The choice of catalyst can significantly influence the conversion rate and the final isomer distribution. patsnap.com

The following table highlights different catalysts and their roles in dichlorotoluene synthesis and isomerization.

CatalystReactantsProduct(s)Process
HZSM-52,5-Dichlorotoluene2,4-DichlorotolueneIsomerization rsc.org
Acid-type zeolite and silverMixture of dichlorotoluene isomersIsomerized mixtureIsomerization google.com
AlCl₃2,4-Dichlorotoluene and 2,5-Dichlorotoluene3,5-DichlorotolueneIsomerization google.com
ZSM-5 supported SbCl₃p-Chlorotoluene and Chlorine2,4-Dichlorotoluene and 3,4-DichlorotolueneDirectional Chlorination patsnap.com

Confirmation of Deuterium (B1214612) Enrichment and Structural Purity

The verification of isotopic enrichment and the structural integrity of this compound are critical steps in its synthesis and application as an isotopically labeled standard. These analyses ensure that the deuterium atoms are present in the desired quantity and at the correct positions within the molecule. High-precision analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, are employed for this purpose.

Mass Spectrometry for Isotopic Purity Quantification

Mass spectrometry is a powerful analytical technique used to quantify the level of deuterium enrichment in labeled compounds. Advances in high-resolution mass spectrometry, particularly Time-of-Flight (TOF) instruments coupled with liquid chromatography (LC/MS), have significantly improved the accuracy of these measurements by providing excellent resolution between the different isotopic forms of a molecule. almacgroup.com

The process for determining isotopic purity via LC/MS involves several key steps. The this compound sample is first dissolved in a suitable solvent and analyzed using an optimized Ultra-High-Performance Liquid Chromatography (UHPLC)/MS method. This separates the compound of interest from any potential impurities. A background spectrum is then subtracted to ensure the cleanliness of the data. Extracted Ion Chromatograms (EICs) are generated for each isotope of the compound, and the peak areas of these EICs are integrated. These integrated areas are then used to quantify the isotopic distribution. almacgroup.com

Table 1: Illustrative Data for Isotopic Purity Analysis of a Deuterated Compound

Isotopic SpeciesMeasured Peak AreaNatural Isotope CorrectionCorrected Peak AreaIsotopic Enrichment (%)
M+0 (Unlabeled)5,000N/A5,0002.5
M+1 (D1)10,0005009,5004.75
M+2 (D2)25,0001,20023,80011.9
M+3 (D3)165,0008,000157,00078.5
Total 205,000 9,700 195,300 97.65

This table is for illustrative purposes to demonstrate the principles of isotopic purity calculation and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance Spectroscopy for Positional Deuteration and Structural Validation

In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the hydrogen atoms at the 3, 5, and 6 positions of the aromatic ring will be absent or significantly diminished. The remaining signals would be from the methyl group protons and the proton at the 5-position. By comparing the spectrum of the deuterated compound to that of its non-deuterated counterpart, 2,4-Dichlorotoluene, the specific sites of deuteration can be confirmed. chemicalbook.comsigmaaldrich.com

Conversely, the ²H NMR spectrum will show signals only at the chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.com For this compound, this would mean observing signals for the deuterium atoms at the 3, 5, and 6 positions of the benzene ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com This technique provides direct evidence of positional deuteration. sigmaaldrich.com

¹³C NMR spectroscopy can also be used for structural validation, providing information on the carbon framework of the molecule. The complete set of NMR data (¹H, ²H, and ¹³C) allows for an unambiguous confirmation of the chemical structure and the success of the isotopic labeling.

Table 2: Expected NMR Data for the Structural Confirmation of this compound

NucleusPositionExpected Chemical Shift (ppm)Expected Observation
¹HMethyl (CH₃)~2.3Singlet
¹HAromatic (H-5)~7.2Singlet
¹HAromatic (H-3, H-6)~7.4, ~7.1Absent or greatly reduced intensity
²HAromatic (D-3, D-5, D-6)~7.4, ~7.2, ~7.1Signals present

Expected chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is inferred from general principles of NMR and data for analogous compounds. chemicalbook.comdu.edu

Advanced Spectroscopic Applications

Role in Mass Spectrometry as an Internal Standard for Quantitative Analysis

In the field of quantitative mass spectrometry, 2,4-Dichlorotoluene-3,5,6-D3 is highly valued as an internal standard. vulcanchem.com An internal standard is a compound with a known concentration that is added to a sample to facilitate the quantification of a specific analyte. The use of an isotopically labeled standard like this compound is a powerful technique to ensure accurate and reliable results. lgcstandards.com

Enhancement of Analytical Accuracy through Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for achieving high-accuracy quantitative measurements. nih.gov This technique involves adding a known amount of an isotopically enriched version of the analyte, such as this compound, to the sample. ptb.de Because the labeled standard is chemically identical to the non-deuterated analyte, it experiences the same effects during sample preparation and analysis. lgcstandards.com By measuring the ratio of the analyte to the isotopically labeled standard, any variations or losses that occur during the analytical process can be effectively compensated for, leading to a significant enhancement in analytical accuracy. ptb.de

Mitigation of Matrix Effects and Instrument Response Variability

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. chromatographyonline.comcsic.es The use of this compound as an internal standard helps to mitigate these effects. Since the internal standard and the analyte have nearly identical chemical properties, they are affected similarly by the matrix. lgcstandards.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized. chromatographyonline.com This approach also corrects for fluctuations in instrument response, ensuring that the quantitative results are robust and reproducible. smolecule.com

Application in Trace Level Analysis of Chlorinated Organic Analytes

The detection and quantification of trace levels of chlorinated organic compounds in environmental and biological samples are critical for monitoring pollution and exposure. vwr.com this compound is particularly useful in these applications. Its chemical structure is similar to many chlorinated organic pollutants, making it an ideal internal standard for their analysis by methods such as gas chromatography-mass spectrometry (GC-MS). smolecule.com The distinct mass difference between the deuterated standard and the non-labeled analytes allows for clear differentiation in the mass spectrometer, enabling sensitive and accurate quantification even at very low concentrations. lgcstandards.com

Utility in Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

In Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic substitution of protons with deuterium (B1214612) atoms in a molecule can provide significant advantages for spectral analysis and the study of molecular behavior.

Elucidation of Molecular Dynamics and Intermolecular Interactions

Deuterium NMR (²H NMR) spectroscopy is a powerful tool for investigating molecular dynamics. researchgate.net The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electronic environment and molecular motion. nih.gov By analyzing the lineshapes and relaxation times of the deuterium signals in this compound, researchers can gain detailed information about the rotational and translational motions of the molecule. researchgate.net This technique can also be used to probe intermolecular interactions, as changes in the molecular environment will be reflected in the deuterium NMR parameters. nih.gov

Deuterium NMR for Precise Positional Assignment of Deuterium Atoms

Deuterium (²H) NMR spectroscopy is a powerful technique for the direct observation of deuterium nuclei within a molecule, providing unequivocal information about the location and environment of the isotopic labels. Unlike ¹H NMR, where the signals for the corresponding protons would be absent in a fully deuterated position, ²H NMR directly detects the deuterium atoms, confirming their precise placement. wikipedia.org

Principles and Methodology

The key principles underlying the use of ²H NMR for positional assignment include:

Distinct Resonance Frequencies: Although the chemical shift ranges for protons and deuterons are nearly identical, their resonance frequencies are vastly different. For instance, in a spectrometer where ¹H resonates at 400 MHz, ²H resonates at approximately 61.4 MHz. huji.ac.il This prevents any spectral overlap and allows for the unambiguous observation of only the deuterium signals.

Quadrupolar Relaxation: Deuterium is a quadrupolar nucleus (spin I=1), which means it has a non-spherical distribution of charge in its nucleus. This property leads to efficient relaxation mechanisms and typically results in broader signals compared to protons. huji.ac.il While this can reduce resolution, the signals are still distinct enough for positional assignment in specifically labeled compounds.

Chemical Shift Equivalence: The chemical shift of a deuterium nucleus is virtually identical to that of the proton it replaces. huji.ac.il By comparing the ²H NMR spectrum of this compound with the ¹H NMR spectrum of its non-deuterated counterpart, a direct correlation can be made. The signals observed in the ²H spectrum will correspond to the chemical shifts of the protons at the 3, 5, and 6 positions.

Research Findings and Data Interpretation

In the ¹H NMR spectrum of standard 2,4-Dichlorotoluene (B165549), the aromatic protons exhibit specific chemical shifts and coupling patterns. For example, the proton at position 3 appears as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet.

When analyzing this compound with ²H NMR, the spectrum would show signals corresponding to these positions, confirming the success and specificity of the deuteration process. The absence of significant signals at other positions validates the regiospecificity of the isotopic labeling.

The table below illustrates the expected NMR data for both the non-deuterated and deuterated compounds, providing a clear method for confirming the isotopic substitution.

CompoundNucleusPositionExpected Chemical Shift (ppm, approximate)Expected Multiplicity
2,4-Dichlorotoluene¹H37.33d
57.11dd
6~7.20d
CH₃2.32s
This compound²H3-D~7.33broad s
5-D~7.11broad s
6-D~7.20broad s

Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The multiplicity in the ²H spectrum is simplified to a broad singlet as deuterium-deuterium couplings are very small and often not resolved. huji.ac.il

The utility of ²H NMR extends to quantifying the degree of deuteration and identifying any isotopic impurities. The integration of the signals in the ²H spectrum can be used to determine the relative abundance of deuterium at each labeled site. Furthermore, the high sensitivity of modern NMR instruments allows for the detection of even low levels of deuteration. utoronto.catandfonline.com This precise positional verification is crucial for applications that rely on the specific location of the isotopic label, such as in mechanistic studies or as an internal standard where a well-defined molecular weight is paramount.

Environmental and Ecological Research Applications

Isotopic Tracing for Environmental Contaminant Fate and Transport Studies

Isotopic labeling is a technique used to follow the path of a substance through a chemical reaction or a metabolic pathway. wikipedia.org In environmental studies, using a deuterated compound like 2,4-Dichlorotoluene-3,5,6-D3 allows researchers to distinguish the labeled contaminant from its naturally occurring, unlabeled counterparts. This technique, known as Compound-Specific Isotope Analysis (CSIA), provides detailed insights into both the movement (transport) and the eventual outcome (fate) of pollutants in the environment. cdc.govarmy.milresearchgate.net The analysis of isotope ratios can help differentiate between various degradation pathways, such as biotic versus abiotic processes, which is often difficult to achieve by simply monitoring concentration changes. dtic.milserdp-estcp.mildtic.mil

The use of deuterium-labeled compounds is instrumental in monitoring the degradation of chlorinated pollutants. When this compound is introduced into a controlled environmental system (e.g., a soil microcosm or a groundwater model), its transformation can be followed using sensitive analytical methods like mass spectrometry. wikipedia.org This allows for the unequivocal identification of degradation products that retain the isotopic label, thereby confirming the specific chemical reactions that are occurring.

This approach helps to:

Distinguish between competing degradation mechanisms: For instance, CSIA can help discriminate between aerobic biodegradation and abiotic reductive dechlorination. serdp-estcp.mildtic.mil

Identify pathway-specific products: The lack of such specific products often makes it difficult to document and quantify the degradation process, a challenge that isotopic tracing helps to overcome. dtic.milserdp-estcp.mil

Enhance understanding of reaction kinetics: By tracking the rate of disappearance of the labeled parent compound and the appearance of labeled metabolites, researchers can build accurate models of degradation kinetics.

Understanding how long a pollutant persists in the environment and what it transforms into is critical for risk assessment. Isotopic tracers like this compound are invaluable for these assessments. Researchers can measure the decline of the isotopically labeled compound over time to determine its environmental half-life under specific conditions. researchgate.net

Key applications include:

Evaluating Transformation Rates: The rate at which a contaminant is altered by physical, chemical, or biological processes determines its persistence. cdc.gov

Identifying Dead-End Metabolites: Some biotransformation processes lead to the formation of intermediate compounds that are more resistant to further degradation than the parent molecule. nih.gov Isotopic tracing can identify the accumulation of these "dead-end" metabolites.

Validating Remediation Strategies: Before implementing large-scale cleanup efforts, researchers can use labeled compounds in pilot studies to verify the effectiveness of a proposed remediation technology, such as bioremediation.

Microbial Degradation Investigations of Dichlorotoluene Analogs

While this compound is used for tracing, research into the actual breakdown mechanisms focuses on its non-labeled analogs and the microorganisms capable of degrading them. Several bacterial strains have been identified that can utilize chlorinated toluenes as a source of carbon and energy, breaking them down into less harmful substances. nih.govepa.gov

A significant area of research is the isolation and characterization of bacteria that can metabolize dichlorotoluenes. These studies are fundamental to developing bioremediation strategies for contaminated sites. nih.gov Strains are often isolated from contaminated soils or industrial wastewater, where they have adapted to the presence of these pollutants. nih.gov For example, Ralstonia sp. strain PS12 is known to mineralize a broad spectrum of chloro-substituted benzenes, including 2,4-dichlorotoluene (B165549). nih.gov Similarly, Rhodococcus sp. OCT 10 has been shown to completely mineralize 2-chlorotoluene (B165313). nih.gov

Below is a table of microbial strains identified for their ability to degrade dichlorotoluene and related compounds.

Microbial StrainDegraded Compound(s)Key Characteristics
Ralstonia sp. strain PS12 2,4-Dichlorotoluene, 2,5-Dichlorotoluene (B98588), 3,4-DichlorotolueneUtilizes a tetrachlorobenzene dioxygenase to initiate the degradation pathway via ortho cleavage. nih.govresearchgate.net
Rhodococcus sp. strain OCT 10 2-Chlorotoluene, 2-Bromotoluene, o-XyleneDegrades 2-chlorotoluene via a meta cleavage pathway. nih.gov
Burkholderia cepacia G4 Toluene (B28343)Utilizes a toluene 2-monooxygenase to form 3-methylcatechol. nih.gov
Pseudomonas putida F1 TolueneShows a chemotactic response towards toluene, which may enhance biodegradation. nih.gov

Identifying the intermediate compounds, or metabolites, formed during biodegradation is crucial for understanding the complete degradation pathway. universiteitleiden.nl For dichlorotoluenes, the initial steps typically involve the conversion of the parent compound into dichloromethylcatechols. nih.govresearchgate.net These central intermediates are then channeled into further enzymatic reactions. However, the specific metabolites formed can vary depending on the microbial strain and the specific dichlorotoluene isomer. For instance, the degradation of 2-chlorotoluene by Ralstonia sp. strain PS12 results in the formation of two chloromethylcatechols: 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol. nih.gov

The table below summarizes key metabolites identified during the microbial degradation of dichlorotoluene analogs.

Parent CompoundMicrobial StrainKey Metabolites FormedPathway Step
2,4-DichlorotolueneRalstonia sp. PS124,6-Dichloro-3-methylcatecholInitial dioxygenation and dehydrogenation. ethz.ch
2,4-DichlorotolueneRalstonia sp. PS123,5-Dichloro-2-methylmuconateRing cleavage of the catechol intermediate. researchgate.net
2-ChlorotolueneRhodococcus sp. OCT 104-Chloro-3-methylcatecholIdentified as the central intermediate in the pathway. nih.gov
2-ChlorotolueneRalstonia sp. PS123-Chloro-4-methylcatechol, 4-Chloro-3-methylcatecholFormation from dioxygenation. nih.gov
4,6-Dichloro-3-methylcatecholRalstonia sp. PS123,5-dichloro-2-methylmuconateProduct of chlorocatechol 1,2-dioxygenase activity. researchgate.net

The biodegradation of dichlorotoluenes is a multi-step process governed by a sequence of specific enzymes. griffith.edu.au In aerobic pathways, the process is typically initiated by dioxygenase enzymes that incorporate two oxygen atoms into the aromatic ring. nih.gov This is followed by the action of a dehydrogenase to form a catechol derivative. The aromatic ring of this catechol is then cleaved by another dioxygenase, leading to the formation of linear compounds that can enter central metabolic pathways. nih.govnih.gov

In Ralstonia sp. strain PS12, the degradation of dichlorotoluenes proceeds through a chlorocatechol ortho cleavage pathway involving several key enzymes. nih.govresearchgate.net The initial attack is catalyzed by the tetrachlorobenzene dioxygenase system.

The primary enzymes and their functions in the degradation pathway are detailed below.

EnzymeAbbreviationFunction in Degradation Pathway
Tetrachlorobenzene Dioxygenase TecACatalyzes the first step, activating the aromatic ring by adding two hydroxyl groups (dioxygenation). nih.govresearchgate.net
Chlorobenzene Dihydrodiol Dehydrogenase TecBCatalyzes the rearomatization of the dihydrodiol intermediate to form a substituted catechol. nih.govresearchgate.net
Chlorocatechol 1,2-Dioxygenase -Cleaves the aromatic ring of the dichloromethylcatechol intermediate (ortho cleavage). nih.gov
Chloromuconate Cycloisomerase -Converts the linear muconate product into muconolactones. This step is often critical for dechlorination. nih.govresearchgate.net
Dienelactone Hydrolase -Further transforms the lactone intermediates, preparing them for entry into central metabolism. nih.govresearchgate.net

Abiotic Transformation Pathway Analysis in Environmental Matrices

The environmental persistence and transformation of this compound are governed by several abiotic processes, primarily hydrolysis, photolysis, and oxidation. The isotopic labeling with deuterium (B1214612) at the 3, 5, and 6 positions of the aromatic ring is not expected to alter the fundamental chemical reaction pathways compared to the non-labeled 2,4-dichlorotoluene, although it may influence the rates of these reactions to a minor extent due to the kinetic isotope effect.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aqueous environments. However, research indicates that 2,4-dichlorotoluene is highly resistant to hydrolysis under typical environmental conditions.

Studies have shown that the compound is stable in aqueous solutions across a range of pH values. Specifically, it has been found to be stable at pH 4, 7, and 9, which represent acidic, neutral, and alkaline conditions, respectively oecd.org. This stability suggests that the carbon-chlorine bonds on the aromatic ring and the methyl group are not susceptible to cleavage by water molecules in the absence of other activating factors.

Table 1: Hydrolytic Stability of 2,4-Dichlorotoluene

pHStabilityReference
4Stable oecd.org
7Stable oecd.org
9Stable oecd.org

This table summarizes the observed stability of 2,4-dichlorotoluene in aqueous solutions at different pH levels, indicating a negligible rate of hydrolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. For aromatic compounds, direct photolysis involves the absorption of photons, leading to an excited state that can then undergo chemical reactions such as bond cleavage.

The potential for direct photolysis of 2,4-dichlorotoluene in water has been estimated to be very low. The calculated half-life for the degradation of 2,4-dichlorotoluene in water via direct photodegradation is approximately 90.7 years oecd.org. This extended half-life indicates that direct photolysis is not a significant removal mechanism for this compound in aquatic environments.

The slow rate of photolysis is characteristic of many simple aromatic halogenated organic compounds, which are known to be relatively unreactive. The presence of chlorine atoms on the aromatic ring can influence the absorption of ultraviolet (UV) radiation, but in the case of 2,4-dichlorotoluene, this does not appear to lead to rapid degradation.

Indirect photolysis, where other substances in the water (such as dissolved organic matter) absorb light and produce reactive species that then degrade the compound, could potentially play a role. However, specific data on the indirect photolysis of 2,4-dichlorotoluene are limited.

Oxidation

Oxidation by reactive species is a major abiotic transformation pathway for many organic pollutants in the atmosphere and in sunlit surface waters. The most important oxidant in the atmosphere is the hydroxyl radical (•OH).

While direct experimental data on the reaction rate constant for 2,4-dichlorotoluene with hydroxyl radicals are scarce, it is known that hydroxyl radicals react with toluene and other aromatic compounds at near diffusion-controlled rates. The reaction of •OH with toluene primarily involves addition to the aromatic ring to form cresol (B1669610) isomers and abstraction of a hydrogen atom from the methyl group to form a benzyl (B1604629) radical.

For 2,4-dichlorotoluene, the presence of two chlorine atoms on the ring will influence the position of hydroxyl radical attack and the subsequent reaction pathways. The expected primary transformation products would likely be chlorinated cresols and 2,4-dichlorobenzyl alcohol, followed by further oxidation.

Applications in Chemical and Biochemical Mechanistic Studies

Investigation of Organic Reaction Mechanisms via Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds is a cornerstone in the elucidation of organic reaction mechanisms, primarily through the study of kinetic isotope effects (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

Currently, there is a lack of specific published studies that utilize 2,4-Dichlorotoluene-3,5,6-D3 to elucidate nucleophilic aromatic substitution (SNA) pathways.

However, in principle, this compound could be employed to study the mechanism of SNAr reactions. If the cleavage of a carbon-deuterium bond on the aromatic ring were part of the rate-determining step of a proposed pathway, a significant primary kinetic isotope effect would be expected. For the common addition-elimination mechanism of SNAr, where a nucleophile adds to the aromatic ring to form a Meisenheimer complex, a significant KIE involving the ring deuterons would not be anticipated as the C-D bonds are not broken in the rate-determining step. Conversely, in a mechanism where deprotonation/de-deuteration is rate-limiting, a notable KIE would be observed.

Potential Application Mechanistic Insight
Reaction with a strong baseTo probe for an elimination-addition (benzyne) mechanism where the rate-determining step might involve the abstraction of a deuterium atom from the ring.
Comparison of reaction rates with the non-deuterated analogA kH/kD ratio significantly greater than 1 would suggest C-D bond cleavage in the rate-determining step. A ratio near 1 would indicate that C-D bond breaking is not involved in the rate-limiting step.

There are no specific research articles available that describe the use of this compound in the analysis of radical-mediated decomposition mechanisms.

Theoretically, this deuterated compound could be valuable in studying radical-mediated decomposition. In such reactions, if the abstraction of a deuterium atom from the aromatic ring is the rate-determining step, a primary KIE would be observed. This would help to confirm the involvement of C-D bond cleavage in the radical propagation or termination steps.

Role in Non-Human Metabolism Studies

Deuterated compounds are frequently used in metabolism studies to investigate the biotransformation of parent molecules and to assess their metabolic stability. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage, an effect known as the metabolic shunt.

Specific studies on the use of this compound as a deuterated building block for in vitro metabolic stability assessments are not found in the available literature.

As a general principle, incorporating a deuterated building block like this compound into a larger drug candidate can be a strategy to enhance metabolic stability. If a primary route of metabolism involves the oxidation of the aromatic ring of the 2,4-dichlorotoluene (B165549) moiety, the presence of deuterium at those positions could slow down the rate of this metabolic process. This can be assessed in vitro using liver microsomes or other enzyme preparations.

Parameter Description
In vitro half-life (t½)The time it takes for 50% of the compound to be metabolized by liver microsomes. A longer half-life for the deuterated compound compared to its non-deuterated counterpart would indicate increased metabolic stability.
Intrinsic clearance (CLint)A measure of the metabolic capacity of the liver for a specific compound. A lower intrinsic clearance for the deuterated analog would suggest a slower rate of metabolism.

There is no specific published research on the use of this compound for tracing biotransformations in non-human biological systems.

The use of isotopically labeled compounds as tracers is a fundamental technique in drug metabolism and environmental fate studies. This compound could be administered to a non-human biological system, such as laboratory animals or microbial cultures, to trace the metabolic fate of the 2,4-dichlorotoluene moiety. The deuterium atoms act as a label that can be detected by mass spectrometry. This allows for the identification and quantification of metabolites, helping to map out the biotransformation pathways without the need for radiolabeling. For instance, the metabolism of dichlorotoluenes by certain bacteria has been studied, and a deuterated tracer could provide more detailed insights into these degradation pathways.

Research in Catalytic and Organic Synthetic Transformations

No specific applications of this compound in catalytic and organic synthetic transformations have been reported in the scientific literature.

In synthetic chemistry, deuterated building blocks can be used to synthesize more complex deuterated molecules. This compound could serve as a starting material or an intermediate in the synthesis of deuterated agrochemicals, pharmaceuticals, or other specialty chemicals where the presence of deuterium is desired for reasons of metabolic stability or for use as internal standards in analytical methods.

Use as a Reagent or Solvent in Catalytic Oxidation Systems

In the realm of catalytic oxidation, understanding the precise mechanism is paramount for optimizing reaction conditions and catalyst design. This compound offers a unique advantage in these studies through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed at a slower rate. By comparing the reaction rates and product distributions of the deuterated and non-deuterated compounds, researchers can deduce whether the C-H bond on the aromatic ring is broken in the rate-determining step of the reaction.

For instance, in oxidation reactions where 2,4-dichlorotoluene acts as a substrate, the use of its deuterated analogue can help elucidate the mechanism of C-H activation. If the oxidation of this compound is significantly slower than that of 2,4-dichlorotoluene, it provides strong evidence that the cleavage of an aromatic C-H bond is a key step in the reaction mechanism.

Table 1: Hypothetical Kinetic Isotope Effect in the Catalytic Oxidation of 2,4-Dichlorotoluene

SubstrateRate Constant (k)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
2,4-DichlorotoluenekH\multirow{2}{}{> 1}Aromatic C-H bond cleavage is likely involved in the rate-determining step.
This compoundkD
2,4-DichlorotoluenekH\multirow{2}{}{≈ 1}Aromatic C-H bond cleavage is not involved in the rate-determining step.
This compoundkD

Furthermore, when 2,4-dichlorotoluene is employed as a solvent in a catalytic oxidation system, its deuterated form can be used to probe for any unintended side reactions or solvent participation in the catalytic cycle. The presence of deuterium in the products or catalyst would indicate that the solvent is not as inert as presumed.

Precursor in the Synthesis of Specialized Organic Molecules

The utility of this compound extends to its role as a labeled precursor in the synthesis of more complex molecules. This is particularly valuable in tracing the origin of atoms in a final product and unraveling complex rearrangement reactions. By starting with a deuterated precursor, chemists can follow the deuterium labels through a multi-step synthesis, providing definitive evidence for proposed reaction pathways.

For example, in the synthesis of a pharmaceutical or agrochemical intermediate where 2,4-dichlorotoluene is a starting material, using the deuterated version can confirm the regioselectivity of subsequent reactions. The final position of the deuterium atoms in the product molecule can validate or disprove a hypothesized mechanism.

Table 2: Application of this compound as a Labeled Precursor

Synthetic TargetInformation Gained from Deuterium LabelingExample of Mechanistic Insight
Novel HerbicideTracing the fate of the dichlorotoluene aromatic ring.Confirmation of a specific cyclization pathway by observing the final positions of the deuterium atoms.
Pharmaceutical IntermediateInvestigating potential molecular rearrangements.Distinguishing between two possible reaction mechanisms, such as an intramolecular vs. intermolecular transfer of a functional group.
Dyestuff MoleculeElucidating the mechanism of electrophilic aromatic substitution.Determining the precise site of electrophilic attack by identifying the position of deuterium loss or retention.

Analytical Method Development and Validation

Development of Sensitive Analytical Methods Utilizing 2,4-Dichlorotoluene-3,5,6-D3 as Internal Standard

The development of sensitive and reliable analytical methods is crucial for the accurate quantification of volatile organic compounds in various matrices. The use of this compound as an internal standard in these methods significantly enhances their precision and accuracy.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In a typical GC-MS method, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected.

The use of this compound as an internal standard in GC-MS analysis involves adding a known amount of the deuterated compound to the sample before any sample preparation or analysis steps. Since this compound is chemically almost identical to the target analyte, 2,4-dichlorotoluene (B165549), it co-elutes from the GC column. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. By comparing the peak area of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

A standard GC/MS method for the analysis of volatile organic compounds can be developed based on guidelines from the United States Environmental Protection Agency (EPA) csic.es. Such methods often involve a purge-and-trap system for sample introduction, which is particularly effective for concentrating volatile analytes from aqueous or solid matrices csic.es. The GC is typically equipped with a capillary column, and the mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification csic.es.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition from the sample matrix into the stationary phase. The fiber is then withdrawn and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis.

The integration of SPME with GC-MS analysis using this compound as an internal standard provides a robust and sensitive method for the determination of dichlorotoluene isomers and other VOCs. The internal standard can be added to the sample prior to the SPME extraction. This approach corrects for variability in the extraction process, such as differences in extraction time, temperature, and matrix effects. For instance, in the analysis of dichlorobenzene isomers in human blood, headspace SPME has been successfully utilized with a deuterated internal standard, p-Xylene-d10, to achieve good precision and accuracy.

Automation plays a significant role in modern analytical laboratories, improving sample throughput, reducing manual labor, and enhancing the reproducibility of results. Automated sample preparation systems can be seamlessly integrated with GC-MS instruments for a completely hands-off workflow.

In the context of using this compound as an internal standard, an autosampler can be programmed to perform a series of steps, including:

Pipetting the sample into a vial.

Adding a precise volume of the internal standard solution.

Adding an extraction solvent.

Vortexing the sample to facilitate extraction.

Allowing for phase separation.

Injecting a portion of the extract into the GC-MS system.

An application note from Thermo Fisher Scientific describes an automated workflow for the analysis of semi-volatile compounds in surface water, where 2,4-dichlorotoluene was used as one of the internal standards thermofisher.com. This automated procedure significantly reduced sample handling time and the volume of solvent required for extraction thermofisher.com.

Method Validation and Performance Characteristics for Quantitative Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, dynamic range, detection limits, and quantification limits.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the range of analyte concentrations over which the method is linear.

To determine the linearity and dynamic range, a series of calibration standards containing the analyte at different concentrations and a constant concentration of the internal standard (this compound) are prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

For GC-MS methods, a linear response is typically observed over a wide dynamic range. For example, in the analysis of volatile organic compounds, calibration curves have been shown to be linear over a range of 0.4 µg/L to 40 µg/L csic.es. In another study, linear calibration responses were achieved with correlation coefficients (R²) of at least 0.995 thermofisher.com.

Analyte Concentration (µg/L)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.55,000100,0000.05
1.010,500102,0000.103
5.052,000101,0000.515
10.0103,00099,0001.04
20.0205,000100,5002.04
40.0410,000101,2004.05

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

The LOD and LOQ are typically determined by analyzing a series of low-concentration samples and calculating the standard deviation of the measurements. The LOD is often defined as three times the standard deviation of the blank or a low-level standard, while the LOQ is typically ten times the standard deviation.

For volatile organic compounds analyzed by GC-MS, method detection limits (MDLs) in the low µg/L range are achievable. For instance, by analyzing seven replicates of a 0.4 µg/L standard, an average MDL of 0.104 µg/L has been reported for a range of VOCs csic.es. The instrument detection limit (IDL), which reflects the sensitivity of the instrument itself, can be even lower.

ParameterTypical Value (µg/L)Basis of Determination
Limit of Detection (LOD)0.1 - 0.53 x Standard Deviation of low-level replicates
Limit of Quantification (LOQ)0.5 - 2.010 x Standard Deviation of low-level replicates

Precision and Accuracy Metrics

Precision and accuracy are two fundamental performance characteristics of any quantitative analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true or accepted reference value.

For methods employing this compound as an internal standard, precision and accuracy are typically evaluated during method validation studies. As a deuterated analog of 2,4-Dichlorotoluene, it exhibits nearly identical chemical and physical properties to the unlabeled analyte, allowing it to effectively compensate for variations in sample preparation, extraction, and instrumental analysis. clearsynth.comlcms.cz

Precision

Precision is usually expressed in terms of imprecision and is assessed at two levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of a sample at the same concentration on the same day, with the same analyst and equipment. The repeatability is often expressed as the relative standard deviation (RSD) of the results.

Intermediate Precision (Inter-assay precision): This assesses the within-laboratory variations, such as different days, different analysts, or different equipment. It provides an indication of the method's robustness under typical operational variations.

Table 1: Illustrative Precision Data for the Analysis of 2,4-Dichlorotoluene

Concentration Level Repeatability (RSD%) Intermediate Precision (RSD%)
Low < 10% < 15%
Medium < 5% < 10%
High < 3% < 8%

This table is for illustrative purposes to show typical performance characteristics.

Accuracy

Accuracy is typically determined by recovery studies. A known amount of the analyte (2,4-Dichlorotoluene) is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is measured by the analytical method is the percent recovery. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy, as it corrects for losses of the analyte during sample processing and for matrix effects that can suppress or enhance the instrument's response. clearsynth.com

The accuracy of a method is generally expected to be within a certain percentage of the true value, often in the range of 80-120% for trace analysis, depending on the concentration level and the complexity of the sample matrix.

The following table provides an example of accuracy data that would be expected from a well-validated analytical method.

Table 2: Illustrative Accuracy Data (Recovery) for the Analysis of 2,4-Dichlorotoluene

Spiked Concentration Measured Concentration Recovery (%)
1.0 µg/L 0.95 µg/L 95%
10 µg/L 10.2 µg/L 102%
100 µg/L 98.0 µg/L 98%

This table is for illustrative purposes to show typical performance characteristics.

Emerging Research Avenues and Future Directions

Integration with High-Resolution Mass Spectrometry and Suspect Screening Methodologies

High-resolution mass spectrometry (HRMS) has become an indispensable tool for environmental monitoring and human biomonitoring. Techniques like suspect and non-target screening (NTS) enable the detection and identification of a vast number of chemicals in a single analysis, moving beyond traditional target-based methods that only look for a predefined list of substances.

In this context, 2,4-Dichlorotoluene-3,5,6-D3 serves a critical function as a deuterated internal standard. Deuterated standards are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to their non-deuterated counterparts (analytes) but have a different mass. clearsynth.comresearchgate.net This means they behave similarly during sample preparation, extraction, and chromatographic separation, but are easily distinguished by the mass spectrometer. researchgate.net

The integration of this compound into suspect screening workflows involves adding a known quantity of the deuterated compound to a sample before analysis. Its non-deuterated analog, 2,4-dichlorotoluene (B165549), is a known environmental pollutant, and its presence might be "suspected" in various environmental matrices like water or soil. When the sample is analyzed using a technique such as liquid or gas chromatography coupled with HRMS (LC-HRMS or GC-HRMS), the instrument detects both the native compound and the deuterated standard.

By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, chemists can achieve accurate quantification. This corrects for potential variations in instrument response and for loss of the analyte during the extensive sample preparation process, which is a common challenge in complex matrices. clearsynth.com The use of a stable isotope-labeled standard like this compound is crucial for generating reliable, high-quality data in large-scale screening studies where precision and accuracy are paramount.

Table 1: Role of Deuterated Standards in HRMS Suspect Screening

Feature Description Benefit of Using this compound
Accurate Quantification Determination of the precise concentration of the target analyte. The standard's signal provides a stable reference point, correcting for instrument variability and enabling accurate calculation of the native 2,4-dichlorotoluene concentration.
Matrix Effect Compensation Complex sample components can suppress or enhance the analyte's signal during ionization in the mass spectrometer. Since the deuterated standard co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate results. clearsynth.com
Recovery Correction Analyte can be lost during multi-step sample preparation and extraction procedures. The deuterated standard is lost at the same rate as the analyte, allowing for the correction of these procedural losses. researchgate.net
Method Validation Ensuring an analytical method is robust, reliable, and fit for purpose. The consistent performance of the internal standard helps validate the entire analytical workflow from sample preparation to final detection. clearsynth.com

Application of Advanced Computational Chemistry for Isotopic Compound Modeling

Computational chemistry is an increasingly powerful tool in analytical sciences, aiding in the identification of unknown compounds by predicting their properties. For isotopic compounds like this compound, computational modeling can predict key parameters that are essential for their use in mass spectrometry.

One major application is the in silico prediction of tandem mass spectra (MS/MS). arxiv.orgnih.gov In tandem mass spectrometry, ions of a specific mass-to-charge ratio (like that of 2,4-dichlorotoluene or its deuterated analog) are isolated and fragmented. The resulting pattern of fragment ions is unique to the molecule's structure and is used for confident identification. Computational tools can simulate this fragmentation process, generating a theoretical MS/MS spectrum. researchgate.net

For this compound, this has several benefits:

Confirmation of Identity: By comparing the experimentally measured MS/MS spectrum of the standard with the computationally predicted one, analysts can confirm its identity and purity.

Distinguishing Isomers: Dichlorotoluene exists in several isomeric forms (e.g., 2,4-, 2,5-, 3,4-). While these isomers have the same mass, their fragmentation patterns can differ. Computational models can predict the spectra for all isomers, helping to develop analytical methods that can distinguish them.

Understanding Fragmentation Pathways: Modeling can reveal how the deuterated and non-deuterated compounds fragment differently. This information is valuable for selecting the most specific and sensitive fragment ions to monitor in a quantitative method. Modified in silico fragmentation workflows can specifically account for the presence of deuterium (B1214612) atoms when calculating the masses of predicted fragments. researchgate.net

Furthermore, computational models can be guided by experimental data from techniques like hydrogen-deuterium exchange (HDX) mass spectrometry. nih.gov While often used for large biomolecules, the principles can be applied to study the stability of deuterium labels on small molecules and predict potential back-exchange (where deuterium is replaced by hydrogen), which is a crucial quality parameter for any deuterated standard.

Exploration of Novel Isotopic Ratio Mass Spectrometry Techniques

Isotopic ratio mass spectrometry (IRMS) is a field that measures the relative abundance of different isotopes in a sample. A specialized subfield, Compound-Specific Isotope Analysis (CSIA), provides information about the source, fate, and transformation processes of environmental contaminants.

While this compound is a synthetically produced compound used as a quantitative standard, its application can be coupled with CSIA of its non-deuterated counterpart. Specifically, researchers can use HRMS to perform CSIA on the chlorine atoms (³⁷Cl/³⁵Cl) within the contaminant 2,4-dichlorotoluene.

The natural isotopic ratio of chlorine can be altered by environmental degradation processes, as bonds involving the lighter ³⁵Cl isotope are often broken more readily than those with the heavier ³⁷Cl. By precisely measuring the ³⁷Cl/³⁵Cl ratio of 2,4-dichlorotoluene at a contaminated site, scientists can gain insights into:

Source Apportionment: Different manufacturing batches or sources of a chemical may have slightly different initial chlorine isotopic signatures.

Degradation Pathways: Monitoring changes in the isotopic ratio over time or space can indicate whether the contaminant is breaking down and by what chemical or biological mechanism.

In such a study, this compound would not be used for its isotopic ratio but would be added to the sample to provide accurate quantification of the contaminant's concentration. This creates a powerful analytical strategy that combines two types of isotopic information:

Deuterium Labeling: Used for robust quantification (how much contaminant is present).

Natural Chlorine Isotope Ratio: Used for qualitative information (where did the contaminant come from, and is it degrading).

This dual-isotopic approach provides a more complete picture of a contaminant's behavior in the environment than either technique could alone.

Synthesis and Application Challenges for Deuterated Analogs in Evolving Research Fields

Despite their utility, the synthesis and application of selectively deuterated analogs like this compound present significant challenges.

Synthesis Challenges: The primary challenge lies in the site-selective introduction of deuterium atoms onto the aromatic ring. The synthesis of the non-deuterated 2,4-dichlorotoluene is well-established, often starting from compounds like p-chlorotoluene or 2,4-diaminotoluene. chemicalbook.compatsnap.com However, incorporating deuterium at the specific 3, 5, and 6 positions requires specialized methods.

Regioselectivity: Catalytic H/D exchange reactions are a common method for deuterating aromatic compounds. rsc.orgnih.gov However, the directing effects of the existing chloro and methyl groups on the toluene (B28343) ring can make it difficult to exclusively deuterate the desired positions. Without a highly selective catalyst, a mixture of deuterated isotopologues could be formed, reducing the purity and utility of the final product.

Isotopic Scrambling: Under harsh reaction conditions (e.g., high temperature or strong acid/base catalysis), deuterium atoms can "scramble," moving to other positions on the molecule or exchanging back with protium (B1232500) (¹H) from residual water or solvents. wikipedia.org This lowers the isotopic enrichment and can compromise the standard's accuracy.

Cost and Availability of Starting Materials: The synthesis often requires deuterated reagents (like D₂O or deuterated solvents) and specialized catalysts (e.g., iridium or platinum-based), which can be expensive. The multi-step nature of selective synthesis contributes to the high cost of the final product.

Application Challenges: While highly effective, the use of deuterated standards is not without its complexities.

Isotopic Purity: The standard must have very high isotopic enrichment (e.g., >98% deuterium at the labeled positions) to be effective. Impurities containing fewer deuterium atoms can interfere with the measurement of the native analyte.

Chromatographic Separation: Although minimal, a slight difference in retention time between the deuterated standard and the analyte can sometimes occur in chromatography, a phenomenon known as an isotopic effect. This must be accounted for during method development to ensure proper integration of the chromatographic peaks.

Availability: The specialized nature and limited demand for a specific deuterated analog like this compound mean it may not be commercially available off-the-shelf and might require custom synthesis, which is both costly and time-consuming.

As research fields evolve, the demand for high-purity, selectively labeled internal standards for a growing list of emerging contaminants will continue to increase, driving innovation in both synthetic and analytical chemistry.

Q & A

Q. How can the compound be applied in isotope dilution assays for quantifying chlorinated pollutants?

  • Protocol :
  • Spike calibration : Add known amounts of this compound to environmental samples pre-extraction.
  • Quantify recovery : Use isotope ratio deviations to correct matrix effects (e.g., ion suppression) .
  • Validation : Demonstrate linearity (R² > 0.995) across 0.1–100 ng/mL and precision (CV < 15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.